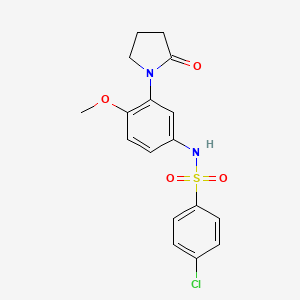

4-chloro-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “4-chloro-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to obtain compounds for the treatment of human diseases .

Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrrolidine derivatives can generally be synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For example, 3-chloro-N-aryl pyrrolidine-2,5-dione derivatives can be obtained through the reaction between maleic anhydride and aromatic amines .Wissenschaftliche Forschungsanwendungen

Anti-Cancer Properties

Indole derivatives, including our compound of interest, have gained prominence due to their potential anti-cancer activity. Researchers have investigated their effects on cancer cells, aiming to develop novel therapies. The compound’s structure may interact with cellular pathways, inhibiting tumor growth or inducing apoptosis (programmed cell death) in cancer cells .

Antimicrobial Activity

Indole derivatives have shown promise as antimicrobial agents. Our compound could potentially combat bacterial infections (both Gram-negative and Gram-positive) and fungal pathogens. Understanding its mechanism of action and optimizing its efficacy could lead to new antimicrobial drugs .

Anti-Inflammatory and Analgesic Effects

Certain indole derivatives exhibit anti-inflammatory and analgesic properties. Investigating our compound’s impact on inflammation pathways and pain receptors could provide valuable insights for drug development .

Ulcerogenic Index Assessment

Researchers have evaluated the ulcerogenic index of specific indole derivatives. Our compound’s safety profile, particularly regarding gastrointestinal side effects, is crucial for potential therapeutic use .

Cytotoxicity Against Cancer Cell Lines

Studies have explored the cytotoxic effects of indole-based compounds on human cancer cell lines. Our compound’s activity against specific cancer types warrants further investigation .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary target of this compound is the sigma-1 receptor , a central nervous system protein localized in eukaryotic cells at the endoplasmic reticulum (ER) membrane . It regulates inositol 1,4,5-trisphosphate (IP3) receptor mediated Ca2+ ion influx from the ER to the mitochondria and provides other important brain cell functions .

Mode of Action

The compound acts as an allosteric modulator of the sigma-1 receptor . This means it binds to a site on the receptor that is distinct from the active site, leading to conformational changes that modulate the receptor’s activity. The use of the sigma-1 receptor allosteric modulator in combination with endogenous or exogenous agonists demonstrated potent anti-seizure, antidepressant, or cognition enhancing effects .

Biochemical Pathways

The compound’s interaction with the sigma-1 receptor affects the calcium signaling pathway . By modulating the activity of the IP3 receptor, it influences the release of calcium ions from the ER to the mitochondria, which can have various downstream effects depending on the specific cellular context .

Pharmacokinetics

The pyrrolidine ring, a key structural feature of the compound, is known to contribute to thestereochemistry of the molecule and increase its three-dimensional coverage . These properties can influence the compound’s absorption, distribution, metabolism, and excretion (ADME), potentially enhancing its bioavailability .

Result of Action

The modulation of the sigma-1 receptor by this compound can lead to a variety of molecular and cellular effects. For instance, it has been shown to have anti-seizure , antidepressant , and cognition-enhancing effects . The specific effects would depend on the cellular context and the presence of other signaling molecules.

Eigenschaften

IUPAC Name |

4-chloro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O4S/c1-24-16-9-6-13(11-15(16)20-10-2-3-17(20)21)19-25(22,23)14-7-4-12(18)5-8-14/h4-9,11,19H,2-3,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTQHNQUXZGAIEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl)N3CCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]cyclohex-3-ene-1-carboxamide](/img/structure/B2833858.png)

methanethione](/img/structure/B2833872.png)

![(1R,8S)-2,5-Diazatricyclo[6.2.1.0,2,7]undecane dihydrochloride](/img/no-structure.png)

![1-[2-(2-Aminoethyl)piperidin-1-yl]-2-(1,3-benzothiazol-6-yl)ethanone;dihydrochloride](/img/structure/B2833878.png)